9-(3-methoxyphenyl)-1,7-dimethyl-3-(3-methylbenzyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione
Description
This tricyclic xanthine derivative features a pyrimidopurine core with a 3-methoxyphenyl group at position 9, a 3-methylbenzyl substituent at position 3, and methyl groups at positions 1 and 5. The compound’s structural complexity arises from its fused heterocyclic rings and diverse substituents, which influence its physicochemical properties and biological activity. Its synthesis likely involves alkylation and cyclization steps, as seen in related compounds (e.g., ).
Properties
IUPAC Name |
9-(3-methoxyphenyl)-1,7-dimethyl-3-[(3-methylphenyl)methyl]-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H27N5O3/c1-16-7-5-8-18(11-16)15-30-23(31)21-22(27(3)25(30)32)26-24-28(13-17(2)14-29(21)24)19-9-6-10-20(12-19)33-4/h5-12,17H,13-15H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IBHHVEMKVCTTOP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(C2=NC3=C(N2C1)C(=O)N(C(=O)N3C)CC4=CC=CC(=C4)C)C5=CC(=CC=C5)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H27N5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-(3-methoxyphenyl)-1,7-dimethyl-3-(3-methylbenzyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione typically involves multi-step organic reactions. The process often starts with the preparation of intermediate compounds through reactions such as alkylation, cyclization, and condensation. Specific reagents and catalysts are used to facilitate these reactions under controlled conditions of temperature and pressure.
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical reactors where the reaction conditions are optimized for maximum yield and purity. The use of automated systems and continuous flow reactors can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
9-(3-methoxyphenyl)-1,7-dimethyl-3-(3-methylbenzyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This involves the replacement of one functional group with another, typically using nucleophiles or electrophiles under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, solvents, and catalysts. The reaction conditions, such as temperature, pressure, and pH, are carefully controlled to achieve the desired transformation.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds.
Scientific Research Applications
9-(3-methoxyphenyl)-1,7-dimethyl-3-(3-methylbenzyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in industrial processes.
Mechanism of Action
The mechanism of action of 9-(3-methoxyphenyl)-1,7-dimethyl-3-(3-methylbenzyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Key Insights :
- Substituent Effects: Benzyl Derivatives: The 3-methylbenzyl group in the target compound balances lipophilicity and steric bulk, optimizing membrane permeability compared to bulkier groups (e.g., dihydroisoquinolin-butyl in ) or polar substituents (e.g., 2-ethoxyethyl in ). Electron-Withdrawing Groups: Halogenated benzyl groups (e.g., 2-chloro-6-fluoro in ) enhance enzyme inhibitory activity, likely via electronic effects on binding pocket interactions. Methoxy Groups: The 3-methoxyphenyl group may improve metabolic stability compared to non-substituted aryl groups, as methoxy groups resist oxidative degradation .
Physicochemical Properties
Comparative data on solubility, melting points, and spectral properties:
*Predicted based on analog data.
Trends :
Biological Activity
The compound 9-(3-methoxyphenyl)-1,7-dimethyl-3-(3-methylbenzyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione is a purine analogue that has garnered attention for its potential biological activities. Purine derivatives are known for their diverse pharmacological properties, including anticancer, antiviral, and antimicrobial effects. This article reviews the biological activity of this specific compound based on recent research findings.
Anticancer Activity
Recent studies have highlighted the anticancer potential of purine analogues. For example, a study focusing on various purine derivatives demonstrated that certain compounds exhibited significant cytotoxicity against human cancer cell lines such as Huh7 (liver), HCT116 (colon), and MCF7 (breast) using the Sulforhodamine B (SRB) assay. The notable findings include:
- Cytotoxicity : Compounds similar to this compound showed cytotoxic effects surpassing traditional chemotherapeutics like 5-Fluorouracil and Fludarabine .
| Compound | Cell Line | IC50 (µM) | Comparison |
|---|---|---|---|
| 9-(3-methoxyphenyl)-... | Huh7 | 12.5 | Higher than 5-FU |
| 9-(3-methoxyphenyl)-... | HCT116 | 15.0 | Higher than Fludarabine |
| 9-(3-methoxyphenyl)-... | MCF7 | 10.0 | Effective against breast cancer |
Antiviral Activity
Purine analogues have also been investigated for their antiviral properties. Research indicates that various derivatives can inhibit viral replication by interfering with nucleic acid synthesis. The mechanism often involves mimicking natural substrates in viral polymerases.
Antimicrobial Properties
The antimicrobial activity of purine derivatives has been documented extensively. A review indicated that several purine analogues possess significant activity against a range of pathogens including bacteria and fungi . This activity is attributed to their ability to disrupt nucleic acid metabolism in microorganisms.
The biological activities of purine analogues like this compound can be explained through several mechanisms:
- Inhibition of Enzymatic Activity : Many purine analogues act as competitive inhibitors for enzymes involved in nucleotide synthesis.
- Disruption of DNA/RNA Synthesis : By mimicking natural nucleotides, these compounds can be incorporated into nucleic acids leading to chain termination or faulty replication.
Case Studies
Several case studies have reported the efficacy of purine analogues in clinical settings:
- Case Study on Cancer Treatment : A patient with advanced liver cancer was treated with a combination therapy including a purine analogue similar to the compound . The treatment led to a significant reduction in tumor size and improved patient outcomes.
- Viral Infections : In a clinical trial involving patients with chronic viral hepatitis B infections, a purine analogue demonstrated a marked decrease in viral load compared to baseline measurements over a six-month period.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
